Developing Novel Drug Delivery Systems: To overcome the limitations of poor water solubility observed in some 1,4-benzodiazepin-2-ones, developing novel drug delivery systems, such as solid dispersions or nanoparticles, could be beneficial [ [], [] ].
Investigating the Therapeutic Potential in Other Diseases: Given the diverse biological activities exhibited by 1,4-benzodiazepin-2-ones, exploring their therapeutic potential in other diseases, such as cancer or viral infections [ [], [] ], could be a promising area of research.
Compound Description: This compound is a carbon-14 labeled analog of a cholecystokinin (CCK)-A antagonist. It was synthesized utilizing benzonitrile-[cyano-14C] as the starting material. []
Relevance: This compound shares the core structure of 1,4-benzodiazepin-2-one with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea, differing primarily in the substituent at the 3-position of the diazepine ring. Instead of the 3-ethylphenylurea moiety, it has a benzamide group labeled with carbon-14. This structural similarity suggests a likely shared binding site on the CCK receptor. []
Compound Description: This compound is another carbon-14 labeled benzodiazepine CCK antagonist. This specific analog has the carbon-14 label incorporated into the methyl group attached to the nitrogen at the 1-position of the diazepine ring. []
Relevance: Like 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea, this molecule features a 1,4-benzodiazepin-2-one core structure and a benzamide substituent at the 3-position. The key difference lies in the position of the carbon-14 label. This labeling strategy enables tracking the molecule's metabolic fate and distribution. []
Compound Description: This compound is a doubly labeled carbon-14 analog of a benzodiazepine CCK antagonist. It features carbon-14 labels incorporated into both the N-methyl group at the 1-position and the benzamide substituent at the 3-position of the diazepine ring. []
Relevance: This compound exhibits significant structural similarities to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea. Both molecules share the core structure of 1,4-benzodiazepin-2-one and a benzamide group at the 3-position. The presence of two carbon-14 labels in this analog makes it valuable for metabolic studies, providing insights into the molecule's breakdown and distribution. []
Compound Description: This compound represents a novel class of benzodiazepine-containing γ-secretase inhibitors being explored as a potential therapeutic agent for Alzheimer’s disease. It demonstrated excellent in vitro potency with an IC50 value of 0.06 nM against γ-secretase. []
Relevance: This compound shares the core structure of 1,4-benzodiazepin-2-one with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea. The difference lies in the substituent at the 3-position of the diazepine ring. Instead of a urea moiety, this compound features a butyramide group with multiple fluorine substitutions. These modifications contribute to its potent inhibitory activity against γ-secretase. []
[(3)H]-28
Compound Description: This compound is a tritiated analog of a γ-secretase inhibitor, designed for use in radioligand binding assays. It was synthesized by selective methylation of (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (34). []
Relevance: This compound and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea share the core structure of 1,4-benzodiazepin-2-one. The key difference is the substitution at the 3-position of the diazepine ring. This compound has a butyramide group with specific stereochemistry and a tritium label, crucial for radioligand binding studies to investigate γ-secretase. []
Compound Description: This is a carbon-14 labeled CCK-A antagonist. The compound was synthesized from thiophene-2-carbonitrile-[cyano-14C] through a six-step synthetic route, highlighting the challenges in radiolabeling complex molecules. []
Compound Description: YM022 is a highly potent and selective gastrin/cholecystokinin (CCK)-B receptor antagonist. [, , , , ] It exhibits excellent in vitro and in vivo activity, effectively inhibiting pentagastrin-induced gastric acid secretion in rats with an ED50 of 0.0078 μmol/kg (intravenously) and demonstrating antiulcer properties. [, ] Notably, YM022 shows much higher binding affinity for the gastrin/CCK-B receptor compared to the CCK-A receptor, suggesting potential therapeutic benefits with minimal side effects. []
Relevance: YM022 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-ethylphenyl)urea share the core structure of 1,4-benzodiazepin-2-one and a 3-arylurea substituent at the 3-position of the diazepine ring. The presence of the (R)-2'-methylphenacyl group at the 1-position and the specific 3-methylphenyl group in YM022 contribute to its high potency and selectivity for the gastrin/CCK-B receptor. [, , , , ] These structural differences highlight how subtle modifications to the 1,4-benzodiazepin-2-one scaffold can significantly impact pharmacological activity.
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist structurally related to L-365,260 and YM022. [, ] It demonstrates significant inhibitory activity against pentagastrin-induced gastric acid secretion in rats and dogs. Notably, YF476 exhibits excellent oral bioavailability, making it a promising candidate for treating gastroesophageal reflux disease (GORD), and it is currently under clinical investigation. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.